6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Overview
Description
6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a methyl group and a nitrophenylmethyl group. Benzothiadiazines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the regioselective oxidative dehydrogenation of a dihydropyrimidine derivative in the presence of cerium ammonium nitrate (CAN) . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate (CAN) for oxidation, reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of products with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, as it can undergo reduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound shares a similar structure but differs in the presence of a carboxylate group instead of the benzothiadiazine ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern and the presence of the benzothiadiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methyl-4-[(4-nitrophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-11-2-7-15-14(8-11)17(10-16-23(15,21)22)9-12-3-5-13(6-4-12)18(19)20/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPCZVGODDRPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319872 | |
Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896684-71-2 | |
Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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